

Spectroscopic Profile of 3,5-Dichlorocatechol: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data available for **3,5-Dichlorocatechol** (CAS RN: 13673-92-2), a significant compound in environmental and metabolic research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses of **3,5-Dichlorocatechol**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Assignment
6.908	d	Ar-H
6.804	d	Ar-H

Note: Data acquired in D2O.



¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
150.717	С-ОН
145.441	С-ОН
125.154	C-Cl
123.789	С-Н
122.120	C-Cl
116.939	С-Н

Note: Data acquired in D2O.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Interpretation
~3400-3300	O-H stretch (broad)
~3100-3000	Aromatic C-H stretch
~1600-1450	Aromatic C=C ring stretch
~1200-1000	C-O stretch
~800-600	C-Cl stretch

Note: Specific peak list is not publicly available. Data is inferred from general catechol spectra and the experimental technique mentioned in public databases.

Table 3: Mass Spectrometry (MS) Data



m/z	Relative Intensity	Interpretation
178	100%	[M] ⁺ (Molecular ion with ³⁵ Cl ₂)
180	~65%	[M+2] ⁺ (Isotope peak for one ³⁷ Cl)
114	~30%	Fragment ion

Note: Data corresponds to the most abundant peaks from GC-MS analysis as reported in the NIST Mass Spectrometry Data Center.[1] Relative intensities are approximate.

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data was obtained from the Biological Magnetic Resonance Bank (BMRB).[2]

- Instrumentation: Bruker DMX-500 spectrometer.
- Sample Preparation: The sample of 3,5-Dichlorocatechol was dissolved in Deuterium Oxide (D₂O).
- Experimental Conditions: The spectra were recorded at a temperature of 298 K and a pH of 7.4.
- Data Acquisition: Standard pulse sequences were used to acquire both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

The IR data was referenced from SpectraBase, which indicates the use of Fourier-Transform Infrared (FTIR) spectroscopy.

Instrumentation: Bruker IFS 85 FTIR spectrometer.[1]



- Sample Preparation: The solid **3,5-Dichlorocatechol** sample was prepared as a Potassium Bromide (KBr) pellet. This involves grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
- Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer, and the spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a blank KBr pellet was also acquired for background correction.

Mass Spectrometry (MS)

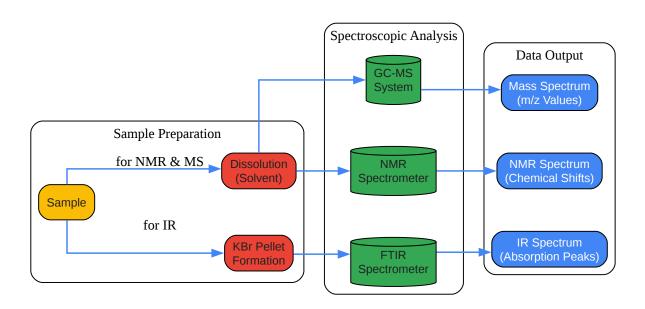
The mass spectrometry data was obtained through Gas Chromatography-Mass Spectrometry (GC-MS) and is available in the NIST Mass Spectrometry Data Center.[1]

- Instrumentation: A standard GC-MS system, likely employing electron ionization (EI) as the ionization method.
- Sample Preparation: The sample was likely dissolved in a volatile organic solvent suitable for GC injection.
- GC Conditions: The sample was injected into a gas chromatograph equipped with a suitable capillary column to separate the analyte from any impurities before it enters the mass spectrometer.
- MS Conditions: Electron ionization was used to generate charged fragments of the molecule.
 The mass analyzer then separated these fragments based on their mass-to-charge ratio (m/z), and a detector recorded their abundance.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for obtaining the spectroscopic data for **3,5-Dichlorocatechol**.





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Caption: Experimental workflow for spectroscopic analysis.

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